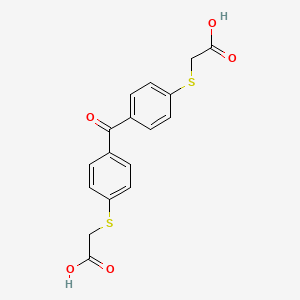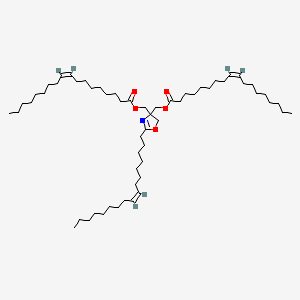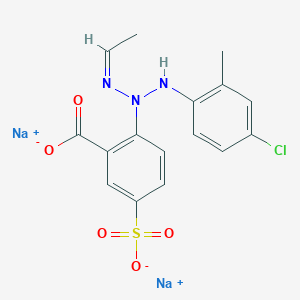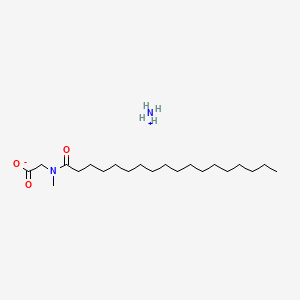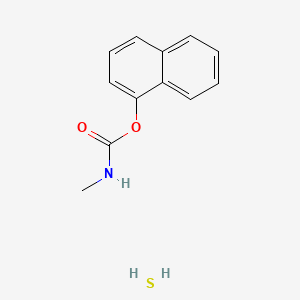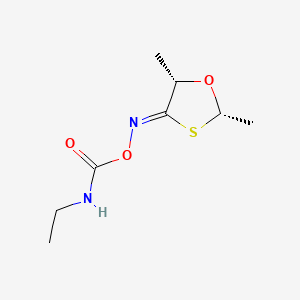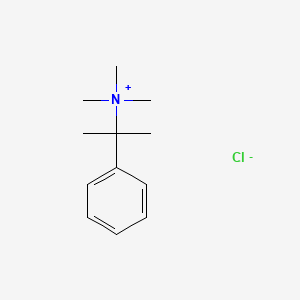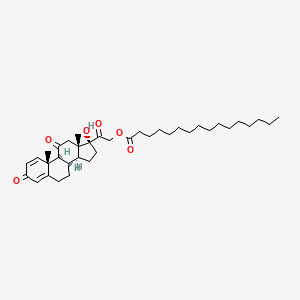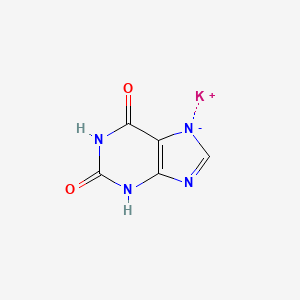
3,7-Dihydro-1H-purine-2,6-dione, monopotassium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7-Dihydro-1H-purine-2,6-dione, monopotassium salt is a chemical compound with the molecular formula C5H3KN4O2. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dihydro-1H-purine-2,6-dione, monopotassium salt typically involves the reaction of 3,7-Dihydro-1H-purine-2,6-dione with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by crystallization. The reaction conditions include maintaining a temperature of around 60-70°C and a pH of 8-9.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for higher yield and purity, often involving multiple purification steps such as recrystallization and filtration.
化学反応の分析
Types of Reactions
3,7-Dihydro-1H-purine-2,6-dione, monopotassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other purine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various purine derivatives, which have significant applications in medicinal chemistry and biochemistry.
科学的研究の応用
3,7-Dihydro-1H-purine-2,6-dione, monopotassium salt is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a precursor in the synthesis of other purine derivatives.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in treating various diseases, including cancer and viral infections.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
作用機序
The mechanism of action of 3,7-Dihydro-1H-purine-2,6-dione, monopotassium salt involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes involved in purine metabolism, thereby affecting cellular processes. The compound can also interact with nucleic acids, influencing DNA and RNA synthesis.
類似化合物との比較
Similar Compounds
Theobromine: 3,7-Dihydro-3,7-dimethyl-1H-purine-2,6-dione
Caffeine: 1,3,7-Trimethylxanthine
Theophylline: 1,3-Dimethylxanthine
Uniqueness
3,7-Dihydro-1H-purine-2,6-dione, monopotassium salt is unique due to its specific potassium salt form, which imparts distinct solubility and reactivity properties compared to its analogs. This uniqueness makes it valuable in specific research applications where these properties are advantageous.
特性
CAS番号 |
67208-09-7 |
|---|---|
分子式 |
C5H3KN4O2 |
分子量 |
190.20 g/mol |
IUPAC名 |
potassium;3H-purin-7-ide-2,6-dione |
InChI |
InChI=1S/C5H4N4O2.K/c10-4-2-3(7-1-6-2)8-5(11)9-4;/h1H,(H3,6,7,8,9,10,11);/q;+1/p-1 |
InChIキー |
VWBWAALEWBNEIR-UHFFFAOYSA-M |
正規SMILES |
C1=NC2=C([N-]1)C(=O)NC(=O)N2.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


